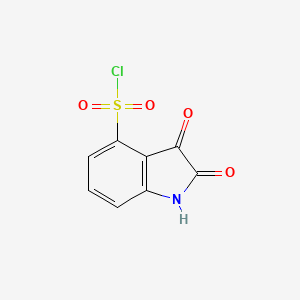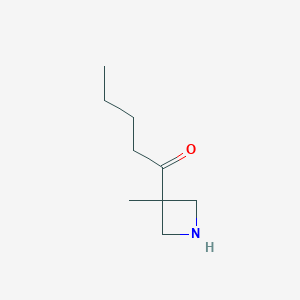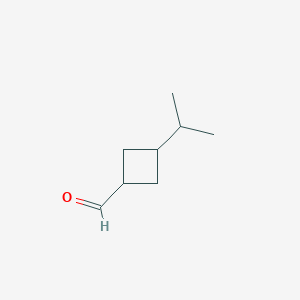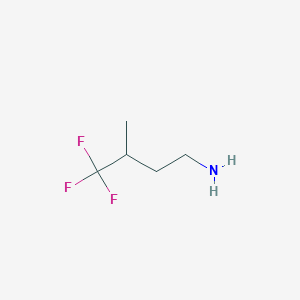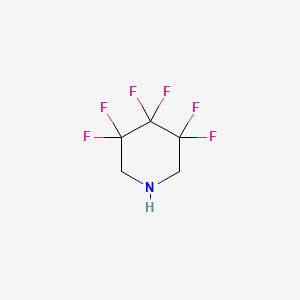
3,3,4,4,5,5-Hexafluoropiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,4,5,5-Hexafluoropiperidine is a fluorinated derivative of piperidine, characterized by the presence of six fluorine atoms attached to the piperidine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the high electronegativity of fluorine atoms. The incorporation of fluorine atoms into organic molecules often results in enhanced stability, altered reactivity, and improved pharmacokinetic properties, making fluorinated compounds valuable in various fields of research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5-Hexafluoropiperidine typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve large-scale production. These methods are designed to optimize the reaction conditions, minimize by-products, and ensure the safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3,4,4,5,5-Hexafluoropiperidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The piperidine ring can participate in addition reactions with various electrophiles and nucleophiles
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
3,3,4,4,5,5-Hexafluoropiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: The compound’s unique properties make it useful in studying the effects of fluorination on biological systems.
Medicine: Fluorinated compounds, including this compound, are investigated for their potential therapeutic applications, such as in drug design and development.
Industry: The compound is used in the production of advanced materials, including liquid crystals and polymers .
Wirkmechanismus
The mechanism of action of 3,3,4,4,5,5-Hexafluoropiperidine is primarily influenced by the presence of fluorine atoms, which can alter the compound’s electronic properties and reactivity. The fluorine atoms can participate in various interactions, such as hydrogen bonding and dipole-dipole interactions, which can affect the compound’s behavior in different environments. Additionally, the high electronegativity of fluorine can influence the compound’s binding affinity to molecular targets, making it a valuable tool in drug design and other applications .
Vergleich Mit ähnlichen Verbindungen
Piperidine: A non-fluorinated analog with different chemical properties and reactivity.
3,3,4,4,5,5-Hexafluoropiperidine Hydrochloride: A salt form of the compound with distinct solubility and stability characteristics.
Other Fluorinated Piperidines: Compounds with varying degrees of fluorination and different applications .
Uniqueness: this compound is unique due to its high degree of fluorination, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
2145-59-7 |
|---|---|
Molekularformel |
C5H5F6N |
Molekulargewicht |
193.09 g/mol |
IUPAC-Name |
3,3,4,4,5,5-hexafluoropiperidine |
InChI |
InChI=1S/C5H5F6N/c6-3(7)1-12-2-4(8,9)5(3,10)11/h12H,1-2H2 |
InChI-Schlüssel |
BHDLDCACIFYONK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C(CN1)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl N-[3-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate](/img/structure/B13202889.png)
![(3S)-3-Amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B13202892.png)
![1-Ethyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine](/img/structure/B13202903.png)
![6-Methyl-6-azaspiro[4.5]decan-9-one](/img/structure/B13202912.png)
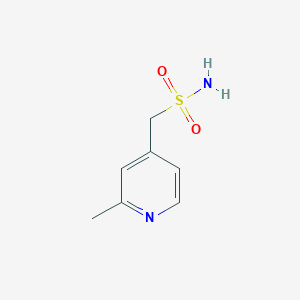
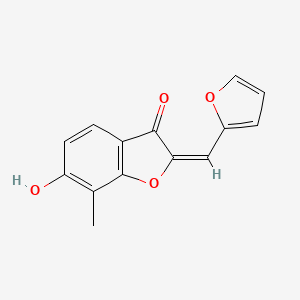
![2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyrimidine-5-carbaldehyde](/img/structure/B13202933.png)
![3-{4-[(Benzyloxy)carbonyl]phenyl}propanoic acid](/img/structure/B13202939.png)
